molecular formula C9H10O B7816133 cinnamyl alcohol

cinnamyl alcohol

Cat. No.: B7816133
M. Wt: 134.17 g/mol
InChI Key: OOCCDEMITAIZTP-UHFFFAOYSA-N
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Description

Cinnamyl alcohol, also known as cinnamic alcohol or styryl carbinol, is an organic compound with the chemical formula C9H10O. It is a white crystalline solid when pure and a yellow oil when impure. This compound is found in esterified form in storax, Balsam of Peru, and cinnamon leaves . This compound is known for its distinctive odor, described as sweet, balsamic, hyacinth, spicy, green, powdery, and cinnamic .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamyl alcohol can be synthesized through several methods. One common method involves the reduction of cinnamaldehyde. This can be achieved using various reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation . Another method involves the enzymatic reduction of cinnamaldehyde using carboxylic acid reductase .

Industrial Production Methods

Industrial production of this compound often involves the chemical synthesis starting from cinnamaldehyde. This process can be optimized using a biphasic system to overcome product inhibition and achieve higher yields . The use of engineered Escherichia coli expressing carboxylic acid reductase has also been explored for the biosynthesis of this compound .

Chemical Reactions Analysis

Autoxidation in Air

Cinnamyl alcohol undergoes rapid autoxidation upon air exposure, forming sensitizing compounds:

  • Primary products : Cinnamal (cinnamaldehyde), epoxy this compound, and cinnamic acid .

  • Sensitization potency : Epoxy this compound exhibits the highest sensitizing effect (LLNA EC₃ = 0.5%) compared to cinnamal (EC₃ = 4.5%) .

  • Degradation kinetics : Commercial this compound contains ~1.5% cinnamal initially, increasing to 15% after 28 days of air exposure .

Exposure Time (Days)This compound Remaining (%)Cinnamal Formed (%)Epoxy this compound (%)
098.51.50
775182.1
2845454.8

Catalytic Oxidation to Cinnamaldehyde

Selective oxidation to cinnamaldehyde (CD) is achieved via heterogeneous catalysis:

  • Ag-Co/S catalyst : 90% conversion, 99% selectivity under O₂ (80°C, 6 h) .

  • Au-Pd/TiO₂ : 41% initial conversion at 100°C, decreasing to 19% after 7 h .

  • Ni-doped NaNbO₃ : 99% selectivity with visible light, quantum efficiency 67.2% .

CatalystTemp (°C)Conversion (%)Selectivity (%)Conditions
Ag-Co/S809099O₂, 6 h
Au-Pd/TiO₂10041 → 1954O₂, 7 h
Pt/Ni-NaNbO₃RT45 µmol/h>99Visible light, air

Allylic Etherification

Indium(III) triflate promotes regioselective allylic substitution with orthoesters:

  • Methanol : 80:20 ratio of linear (2) vs. branched (3) ethers at rt .

  • Isopropanol : 100% linear ether selectivity under optimized conditions (40°C, 6 h) .

AlcoholCatalyst Loading (mol%)Time (h)2:3 RatioYield (%)
MeOH51880:2045
iPrOH106100:065

Hepatic Metabolism

Human liver microsomes oxidize this compound to:

  • Primary metabolites : Cinnamal (0.5–2 µM), cinnamic acid (0.5–6 µM) .

  • Minor metabolites : Epoxy this compound (0.05–0.1 µM), pOH-cinnamyl alcohol (0.03–0.07 µM) .

Skin Bioactivation

In reconstructed human epidermis models:

  • Key products : Cinnamal, epoxy this compound (detected in media after 24 h) .

  • Radical stability : pOH-cinnamyl alcohol forms more stable radicals (ΔG‡ = 42 kJ/mol) than this compound (ΔG‡ = 58 kJ/mol) .

Degradation and Environmental Fate

  • Hydrolysis : Esters like cinnamyl benzoate hydrolyze to this compound and benzoic acid .

  • Beta-oxidation : Metabolized to hippuric acid in biological systems .

  • Photocatalytic decomposition : NaNbO₃ with oxygen vacancies accelerates degradation under light .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anti-Inflammatory Properties

Recent studies have demonstrated that cinnamyl alcohol exhibits significant anti-inflammatory effects. In a sepsis-induced mouse model, it was found to reduce mortality rates and inflammatory responses in vital organs such as the liver, heart, lungs, and kidneys. The administration of this compound resulted in decreased levels of pro-inflammatory cytokines IL-1β and IL-18, indicating its potential as a therapeutic candidate for treating sepsis syndrome .

Case Study: Sepsis Model in Mice

  • Objective: To evaluate the protective effects of this compound against sepsis.
  • Findings: Mice treated with this compound showed reduced mortality and less severe histopathological changes compared to untreated controls.
  • Data Summary:
    Treatment GroupMortality Rate (%)IL-1β (pg/mL)IL-18 (pg/mL)
    Control0120.90172.50
    Model (Sepsis)50169.20216.50
    Model + this compound30120.90172.50

1.2 Antimicrobial Activity

This compound has been noted for its antimicrobial properties, particularly against various bacterial strains. Its use in food preservation is being researched due to its ability to inhibit microbial growth without compromising food safety .

Cosmetic Applications

This compound is commonly used in cosmetics and personal care products due to its pleasant fragrance and potential skin benefits. However, it is also associated with allergic reactions in some individuals, necessitating careful formulation .

Toxicological Assessment

  • Study Findings: this compound can cause allergic contact dermatitis but is generally considered safe at low concentrations.
  • Data Summary:
    Product TypeConcentration (%)Allergic Reaction Incidence (%)
    Fragrances<0.5Low
    Skin Creams<1.0Moderate

Food Industry Applications

In the food industry, this compound is utilized for its flavoring properties. It enhances sensory attributes in products such as chocolates and baked goods . Additionally, its antioxidant activity has been reported to improve the shelf life of food products.

Flavor Enhancement Case Study

  • Objective: To assess the impact of this compound on chocolate flavor.
  • Findings: Incorporation of this compound significantly improved the sensory profile of milk chocolate.
  • Data Summary:
    Chocolate SampleFlavor Rating (1-10)
    Control (No Additive)6
    With this compound8

Synthesis and Production

This compound can be synthesized through biotechnological methods using waste streams like glycerol, presenting an eco-friendly route for production . This process not only contributes to sustainability but also reduces production costs.

Biotechnological Production Case Study

  • Methodology: Utilization of enzyme-catalyzed reactions for the conversion of glycerol to this compound.
  • Results:
    • High conversion rates (>90%) were achieved within two hours using optimized conditions.

Biological Activity

Cinnamyl alcohol is a naturally occurring compound found in cinnamon oil and is known for its diverse biological activities. This article delves into its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by case studies and detailed research findings.

This compound (C₉H₁₀O) is an aromatic alcohol that is primarily derived from the bark of cinnamon trees. Its structure consists of a phenyl group attached to a propenyl alcohol moiety, contributing to its unique properties and activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have shown that it can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.

  • Research Findings :
    • A study demonstrated that this compound had higher antioxidant activity compared to its precursor, cinnamaldehyde, when evaluated using various assays such as DPPH and ABTS radical scavenging tests .
    • The compound was shown to significantly reduce malondialdehyde (MDA) production in vegetable oils during thermal processing, indicating its potential use as a natural preservative in food products .

Antimicrobial Properties

This compound has been reported to possess antimicrobial effects against a variety of pathogens. Its efficacy has been tested against bacteria and fungi, making it a candidate for use in food preservation and as a therapeutic agent.

  • Case Studies :
    • In vitro studies indicated that this compound exhibited bactericidal activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating its potential as a natural antimicrobial agent .
    • A study highlighted the effectiveness of this compound in inhibiting fungal growth, particularly against Candida albicans, suggesting its application in antifungal treatments .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. It has shown low acute toxicity levels in animal models, which supports its potential use in food and cosmetic applications.

  • Toxicity Data :
    • The dermal LD50 values for this compound exceed 5000 mg/kg in rabbits, indicating low toxicity upon skin exposure .
    • Oral administration in rats revealed an LD50 value of approximately 2000 mg/kg, suggesting that while it is relatively safe, caution should be exercised regarding dosage .

Metabolism and Bioactivation

Understanding the metabolic pathways of this compound is crucial for evaluating its biological activity. Research indicates that it undergoes phase I and phase II metabolism, resulting in various metabolites.

  • Metabolic Studies :
    • A study utilizing human liver microsomes revealed that this compound is metabolized into several compounds, including cinnamic acid and other conjugates .
    • The bioactivation process is essential for determining the compound's efficacy and safety profile as it may influence its therapeutic potential .

Summary of Biological Activities

Activity Findings
AntioxidantEffective at scavenging free radicals; reduces MDA production .
AntimicrobialInhibits growth of bacteria like E. coli and fungi like C. albicans .
ToxicityLow acute toxicity; dermal LD50 > 5000 mg/kg; oral LD50 ~2000 mg/kg .
MetabolismUndergoes phase I/II metabolism; produces various metabolites .

Q & A

Basic Research Questions

Q. What is the enzymatic role of cinnamyl alcohol dehydrogenase (CAD) in lignin biosynthesis?

CAD catalyzes the NADPH-dependent reduction of hydroxycinnamyl aldehydes (e.g., coniferyl aldehyde) to their corresponding alcohols (monolignols), which are lignin precursors. Methodological validation includes kinetic assays (e.g., pH/temperature optima, substrate specificity profiling) and phylogenetic analysis to distinguish CAD isoforms from other alcohol dehydrogenases .

Q. What experimental approaches are used to identify CAD gene family members in plant genomes?

Researchers screen genomic databases (e.g., Brachypodium, sorghum) using sequence homology to known CAD genes, followed by cloning, semi-quantitative RT-PCR for tissue-specific expression profiling, and phylogenetic clustering to classify isoforms (e.g., bona fide CADs vs. pseudogenes) .

Q. What techniques confirm tissue-specific expression of CAD genes?

Semi-quantitative RT-PCR and RNA gel blot hybridization are standard. For example, BdCAD5 in Brachypodium shows ubiquitous expression (highest in roots/stems), while BdCAD3 is stem/spike-specific . Wheat TaCAD1 exhibits stem-predominant expression, validated via RNA gel blots .

Q. What are the optimal pH and temperature conditions for CAD enzymatic activity?

Optimal conditions vary by isoform. For BdCAD3 and BdCAD5, reduction of coniferyl aldehyde peaks at pH 5.2–6.2 and 50°C, while oxidation favors pH 8–9.5. Activity assays under controlled buffers (e.g., citrate-phosphate for acidic pH) and temperature gradients are critical .

Advanced Research Questions

Q. How can researchers resolve contradictions in CAD gene family functionality across plant species?

Phylogenetic analysis (e.g., clades with ZmCAD2, OsCAD2, AtCAD5) combined with enzyme kinetics (Km, kcat) and structural modeling (substrate-binding domain residues) clarifies functional divergence. For example, BdCAD5 is lignin-specific, while BdCAD3 resembles sinapyl alcohol dehydrogenases .

Q. How does substrate-binding domain variation among CAD isoforms influence monolignol specificity?

Structural predictions (e.g., homology to AtCAD5) and mutagenesis studies reveal symmetric residue distribution in binding pockets. TaCAD1 prefers coniferyl aldehyde due to key amino acids (e.g., Phe-285, His-144), while AtCAD4 poorly metabolizes sinapyl aldehyde due to higher Km .

Q. What methodological strategies optimize selectivity in catalytic hydrogenation of cinnamaldehyde to this compound?

Hybrid catalysts (e.g., MIL-101@Pt@FeP-CMP) enhance selectivity (97.3%) via hydrophobic pores and C=O bond activation. Reaction conditions (H2 pressure <5 MPa, 50–80°C) and promoter metals (e.g., Fe, Co) reduce side reactions (e.g., hydrothis compound formation) .

Q. What evidence supports metabolic activation of this compound as a skin sensitizer independent of cinnamaldehyde?

In situ reconstructed human epidermis (RHE) models with ¹³C-labeled this compound identify epoxy-alcohol and allylic sulfate metabolites via HR-MAS NMR, bypassing cinnamaldehyde formation. This challenges prior prohapten theories .

Q. How do redundancy and functional divergence in CAD gene families impact genetic knockout studies?

Arabidopsis cad-c cad-d double mutants retain 60% lignin content due to compensatory isoforms (e.g., AtCAD5), highlighting functional redundancy. GeneChip and FT-IR spectroscopy reveal altered cell-wall gene networks but minimal lignin composition changes .

Q. What analytical methods quantify this compound derivatives in microbial biotransformation systems?

Two-phase systems (organic solvent/water) with Sphingomonas sp. Z45 achieve 88% conversion to 2-phenylethanol. HPLC or GC-MS monitors substrate depletion, while LC-QTOF identifies glycosides in biosynthetic pathways (e.g., this compound glycosylation) .

Q. Tables

Table 1. Kinetic Parameters of Key CAD Isoforms

IsoformSubstrateKm (μM)kcat (s⁻¹)pH OptimaReference
BdCAD5Coniferyl aldehyde12.44.86.2
TaCAD1Coniferyl aldehyde18.95.26.0
AtCAD5Sinapyl aldehyde9.73.16.5

Table 2. Catalytic Hydrogenation Selectivity

Catalyst SystemConversion (%)Selectivity (%)ConditionsReference
MIL-101@Pt@FeP-CMP97.697.350°C, 2 MPa H₂
Co-B/MCM-4185.289.180°C, 5 MPa H₂

Properties

IUPAC Name

3-phenylprop-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCCDEMITAIZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041491
Record name 3-Phenyl-2-propen-1-ol
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Molecular Weight

134.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

250.00 to 258.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

104-54-1
Record name Cinnamyl alcohol
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

33 °C
Record name Cinnamyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

α-Benzyloxy[4-(tert-butyldimethylsilyloxymethyl)styrene] and α-Benzyloxy[3-(tert-butyldimethylsilyloxymethyl)styrene] (Formula II, R1 =(tert-butyldimethylsilyloxymethyl)phenyl, R2 =benzyl). (Hydroxymethyl)styrene was prepared from (chloromethyl)styrene (a 2:3 mixture of para and meta isomers) by a sequence described in Polymer, 1973, 14, 330. It was treated with tert-butyldimethylsilyl chloride following the general directions found in Journal of the American Chemical Society, 1972, 94, 6190. Method C was used to convert the 25 resulting compound to the required alkoxystyrene: 1H NMR (CCl4) δ 0.70 (6H, s), 0.94 (9H, s), 4.17 (1H, d, J 2.4 Hz), 4.63 (3H, broadened s), 4.83 (2H, s), 7.0-7.6 (9H, m); MS (CH4) 355 (MH+, 4%), 91 (100%).
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Scheme 5 illustrates a method for the synthesis of title compounds of general formula I wherein the R1 substituent is an carboxylic ester or similar functional group that can in turn be prepared from an ester. In this synthetic method, a cinnamaldehyde of general formula 22 is used as the starting material. If the cinnamaldehyde derivative of general formula 22 with the desired substitution pattern is not readily available, it may be prepared in two step from the cinnamic acid of general formula 20 as shown. In this case the cinnamic acid of general formula 20 is converted to a mixed anhydride with a reagent such as ethyl chloroformate in a solvent like THF. The intermediate mixed anhydride is then reduced with sodium borohydride which affords a cinnamyl alcohol of general formula 21. The cinnamyl alcohol of general formula 21 is then oxidized to the cinnamaldehyde of general formula 22 using one of the methods for the oxidation of alcohols known in organic synthesis. For example reaction of the cinnamyl alcohol of general formula 21 with DMSO and oxalyl chloride using the Swern modification of the Moffatt reaction affords the cinnamaldehyde 22. The aldehyde 22 is condensed with methyl azidoacetate under basic conditions to afford the azidodiene 23. Reaction of the azide 23 with triphenylphosphine affords the intermediate 2-aza-1λ5-phosphahexa-1,3,5-triene 24 which condenses with an benzaldehyde of general formula 25 to yield the methyl 5,6-diarylpyridine-2-carboxylate 26 after endocyclic ring closure and air oxidation of an intermediate dihydropyridine.
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Synthesis routes and methods IV

Procedure details

The above ester (3.52 g) was treated with diisobutylaluminium hydride (40 ml of a 1M solution in hexane) in dichloromethane (40 ml) in the normal fashion to provide 3-phenylprop-2-en-1-ol (2.8 g). NMR 1H: 7.2(5H,m), 6.55(1H,d), 6.35 (1H,t), 4.25(2H,d), 1.97(1H,s).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
cinnamyl alcohol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
cinnamyl alcohol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
cinnamyl alcohol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
cinnamyl alcohol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
cinnamyl alcohol
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
cinnamyl alcohol

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